2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine is a heterocyclic compound that features both an oxazole and a pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine typically involves the reaction of 6-methylpyridine with 4,4-dimethyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxazole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 4-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)benzophenone
- Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]
Uniqueness
2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,4-dimethyl-2-(6-methylpyridin-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-8-5-4-6-9(12-8)10-13-11(2,3)7-14-10/h4-6H,7H2,1-3H3 |
InChI Key |
SEBJCUKMJBAPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.